Phyllanthin-d4
Description
Phyllanthin-d4 is a deuterated analog of Phyllanthin, a lignan primarily isolated from Phyllanthus species, notably Phyllanthus amarus. Deuterated compounds like this compound are synthesized by replacing hydrogen atoms with deuterium, enhancing metabolic stability and making them valuable as internal standards in mass spectrometry (MS)-based analytical workflows . Phyllanthin itself is recognized for its hepatoprotective, anti-inflammatory, and antiviral properties. The deuterated form retains the core structure but offers improved pharmacokinetic properties for research applications, particularly in quantitative bioanalysis .
Properties
Molecular Formula |
C₂₄H₂₈D₄O₇ |
|---|---|
Molecular Weight |
436.53 |
Synonyms |
1,1’-[(2S,3S)-2,3-bis(Methoxymethyl)-1,4-butanediyl]bis[3,4-dimethoxybenzene-d4; [S-(R*,R*)]-1,1’-[2,3-bis(Methoxymethyl)-1,4-butanediyl]bis[3,4-dimethoxybenzene-d4; (2S,3S)-(+)-1,4-Dimethoxy-2,3-diveratryl-butane-d4; NSC 619043-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
This compound shares a dibenzylbutyrolactone lignan backbone with its parent compound, Phyllanthin, but incorporates four deuterium atoms at specific positions. Key comparisons include:
| Parameter | This compound | Phyllanthin | Hypophyllanthin | Niranthin |
|---|---|---|---|---|
| Molecular Formula | C₂₄H₂₆D₄O₆ | C₂₄H₃₀O₆ | C₂₄H₂₈O₆ | C₂₄H₂₈O₆ |
| Molecular Weight | ~418.5 g/mol | ~414.5 g/mol | ~412.5 g/mol | ~412.5 g/mol |
| Deuterium Content | 4 atoms | 0 | 0 | 0 |
| LogP | 3.2 (estimated) | 3.1 | 2.9 | 3.0 |
| MS Suitability | High (stable isotope) | Moderate | Low | Low |
Deuteration in this compound reduces metabolic degradation rates compared to non-deuterated analogs, as observed in hepatic microsomal studies . This stability makes it preferable for tracer experiments and pharmacokinetic studies.
Bioactivity and Pharmacokinetics
While this compound is primarily a research tool, its bioactivity profile mirrors Phyllanthin but with prolonged half-life (t₁/₂ = 8.2 h vs. 5.7 h in rodent models). Hypophyllanthin and Niranthin show weaker hepatoprotective effects but higher antiplasmodial activity in vitro .
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